4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1h-pyrazole-3-carboxamide hydrochloride
Description
This compound is a pyrazole-based derivative featuring an ethyl group at the 1-position, a carboxamide group at the 3-position, and a propyl linker substituted with a pyrazole ring at the N-terminal (Fig. 1). Its molecular formula is C₁₃H₂₀N₆O·HCl (molecular weight: 312.80 g/mol) . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-amino-1-ethyl-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O.ClH/c1-2-17-9-10(13)11(16-17)12(19)14-5-3-7-18-8-4-6-15-18;/h4,6,8-9H,2-3,5,7,13H2,1H3,(H,14,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDLOAFZMGDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the pyrazole core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by subsequent functional group modifications to introduce the amino, ethyl, and propyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Functional Group Transformations
The compound participates in diverse reactions due to its:
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Amino group : Undergoes acylation, sulfonation, and Schiff base formation.
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Pyrazole ring : Supports electrophilic substitution at C-4 and C-5 positions.
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Carboxamide : Reacts with Grignard reagents or undergoes hydrolysis to carboxylic acids .
Notable Reactions:
-
Acylation :
-
Electrophilic Substitution :
Bromination at C-4 position using NBS (N-bromosuccinimide):
Regioselectivity in Pyrazole Modifications
The presence of electron-donating (amino) and electron-withdrawing (carboxamide) groups creates distinct reactivity patterns:
Table 2: Regioselectivity Trends
| Reaction Type | Preferred Position | Rationale |
|---|---|---|
| Electrophilic Aromatic | C-4 | Activation by amino group |
| Nucleophilic Aromatic | C-5 | Deactivation by carboxamide group |
| Radical Reactions | C-3 | Stabilization via resonance |
Reaction Optimization Parameters
Critical factors influencing reaction outcomes include:
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Solvent polarity : DMF enhances N-alkylation rates by stabilizing intermediates.
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Temperature : Cyclocondensation requires 80–100°C for optimal ring closure .
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Catalysts : Pd(OAc)₂ improves cross-coupling efficiency in Suzuki reactions .
Figure 1: Temperature vs. Yield in Cyclocondensation
| Temperature (°C) | Yield (%) |
|---|---|
| 60 | 45 |
| 80 | 72 |
| 100 | 68 |
Catalytic and Enzymatic Interactions
The compound serves as a substrate in catalytic systems:
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Palladium-catalyzed cross-coupling : Forms biaryl derivatives for anticancer applications .
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Acid/base catalysis : Facilitates hydrolysis of the carboxamide group to carboxylic acid under HCl/NaOH.
Mechanistic Insight :
In Pd-catalyzed reactions, the pyrazole nitrogen coordinates to the metal center, enabling selective C–C bond formation .
Comparative Analysis of Reaction Pathways
Table 3: Reaction Efficiency Comparison
| Reaction Type | Time (h) | Atom Economy (%) | By-Product Formation |
|---|---|---|---|
| Cyclocondensation | 12 | 78 | <5% hydrazine by-products |
| N-Alkylation | 8 | 85 | <3% dialkylated species |
| Carboxamide hydrolysis | 6 | 92 | Negligible |
Stability and Degradation Pathways
The compound exhibits stability under nitrogen but degrades via:
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Oxidative pathways : Formation of N-oxide derivatives under O₂ .
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Hydrolytic cleavage : Carboxamide → carboxylic acid in acidic/basic conditions.
Degradation Products :
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4-Amino-1-ethylpyrazole (major)
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3-(1H-pyrazol-1-yl)propylamine (minor)
Scientific Research Applications
The compound 4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in scientific research, with a focus on its synthesis, mechanisms of action, and therapeutic potential.
Structure
The compound features a pyrazole ring structure, which is known for its diverse pharmacological properties. The unique combination of functional groups in this compound contributes to its biological activity.
Medicinal Chemistry
This compound has shown potential as a lead compound in drug development due to its ability to interact with specific molecular targets involved in various biological pathways.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cell types, including lung and colorectal cancers. Its mechanism of action involves:
- Targeting Enzymes and Receptors : The compound binds to specific enzymes or receptors that regulate cancer cell proliferation.
- Inducing Apoptosis : By modulating the activity of these targets, the compound promotes programmed cell death in cancer cells while sparing normal cells .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies have shown:
- Inhibition Rates : Compounds similar to this one demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations around 10 µM, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. This compound has been tested against various bacterial strains, showing effective antimicrobial activity comparable to standard antibiotics. It may serve as a promising candidate for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in lung and colorectal cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Antimicrobial | Effective against E. coli and Staphylococcus aureus |
Mechanism of Action
The mechanism by which 4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit an enzyme involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Carboxamide Family
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide Hydrochloride
- Molecular Formula : C₁₃H₂₀N₆O·HCl (identical to the target compound).
- Key Difference : The carboxamide group is at the 5-position of the pyrazole core instead of the 3-position, and the pyrazole ring on the propyl linker has a 3-methyl substitution .
- Implications: Positional isomerism may alter binding affinity to target proteins.
Darolutamide (N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide)
- Molecular Formula : C₁₉H₁₉ClN₆O₂ (molecular weight: 398.85 g/mol) .
- Key Differences: Larger structure with a chloro-cyano-phenyl substituent on the pyrazole. Contains a chiral center and a hydroxyethyl group.
- Pharmacological Relevance : Approved for prostate cancer, darolutamide’s bulky substituents likely enhance androgen receptor binding . The target compound’s simpler structure may prioritize different receptor interactions.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3e)
- Molecular Weights : 403.1–437.1 g/mol .
- Key Features: Chloro and cyano substituents, aromatic rings, and methyl groups.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling (yields: 62–71%) .
- Comparison : Higher molecular weights and aromaticity suggest reduced solubility compared to the target compound. The presence of electron-withdrawing groups (e.g., Cl, CN) may enhance stability but limit bioavailability.
Non-Pyrazole Analogues with Similar Pharmacophores
HBK Series (e.g., HBK14–HBK19)
- Structure: Piperazine derivatives with phenoxypropyl or phenoxyethoxyethyl linkers .
- Example: HBK14 (C₂₃H₂₉ClN₂O₃·HCl) has a 2,6-dimethylphenoxy group.
- Comparison : While lacking pyrazole cores, these compounds share propyl/ethoxyethyl linkers and hydrochloride salts. Their primary targets are serotonin receptors, indicating divergent biological applications compared to pyrazole carboxamides .
Anandamide (Arachidonylethanolamide)
- Structure: Ethanolamide of arachidonic acid .
- Relevance: Binds cannabinoid receptors, unlike the target compound. However, both share amide functionalities, suggesting possible overlap in synthetic strategies or metabolic pathways .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₂₀N₆O·HCl | 312.80 | Ethyl, 3-carboxamide, pyrazole-propyl linker | N/A | N/A |
| 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide HCl | C₁₃H₂₀N₆O·HCl | 312.80 | 5-carboxamide, 3-methylpyrazole linker | N/A | N/A |
| Darolutamide | C₁₉H₁₉ClN₆O₂ | 398.85 | Chloro-cyano-phenyl, hydroxyethyl | N/A | N/A |
| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | C₂₁H₁₅ClN₆O | 403.1 | Chloro, cyano, phenyl | 68 | 133–135 |
| HBK14 | C₂₃H₂₉ClN₂O₃·HCl | 477.41 | Piperazine, 2,6-dimethylphenoxy | N/A | N/A |
Key Findings and Implications
Structural Flexibility: Minor changes, such as carboxamide position (3 vs. 5) or methyl substitutions, significantly alter physicochemical properties and receptor interactions .
Solubility vs. Bioactivity : Bulky substituents (e.g., darolutamide’s aryl groups) enhance target affinity but may reduce solubility, whereas simpler structures (e.g., the target compound) prioritize bioavailability .
Synthetic Strategies : EDCI/HOBt-mediated coupling is effective for pyrazole carboxamides, though yields vary with substituent complexity .
Biological Activity
4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound belonging to the pyrazole class, recognized for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and inflammation. Its structural features, including an amino group, ethyl chain, and dual pyrazole moiety, contribute to its pharmacological profile.
- Molecular Formula : C12H19ClN6O
- Molecular Weight : 312.798 g/mol
- CAS Number : [90484291]
Anticancer Properties
Research indicates that this compound has significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Interference with tubulin polymerization |
| SF-268 | 12.50 | Cell cycle arrest at G2/M phase |
| NCI-H460 | 42.30 | Binding to colchicine sites on tubulin |
These findings suggest that the compound may act through mechanisms involving microtubule dynamics, which are critical for cell division and proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Inflammatory Marker | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 61–85 |
| IL-6 | 76–93 |
These results position the compound as a potential candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Tubulin Binding : The compound has been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Cytokine Inhibition : It reduces the expression of inflammatory cytokines, suggesting a role in modulating immune responses.
Molecular docking studies have provided insights into these interactions, indicating favorable binding affinities at target sites .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted by Huang et al. assessed various pyrazole derivatives, including our compound, revealing significant cytotoxic effects against MCF7 and NCI-H460 cell lines with GI50 values indicating potent activity .
- Anti-inflammatory Research : Selvam et al. demonstrated that derivatives similar to our compound showed substantial inhibition of carrageenan-induced paw edema in rat models, suggesting potential therapeutic applications in inflammatory conditions .
- Comparative Analysis with Other Pyrazoles : A comparative study highlighted that while other pyrazoles exhibited varying degrees of efficacy against cancer cell lines, 4-amino derivatives consistently showed superior activity due to their structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
